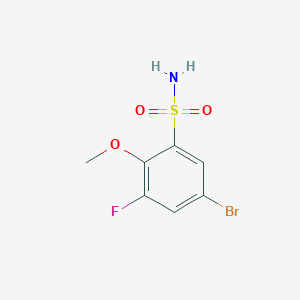

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-3-fluoro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXKCNHKUCAFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1S(=O)(=O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the functionalization of the benzene ringThe reaction conditions often involve the use of bromine or bromine-containing reagents, fluorinating agents, and sulfonamide precursors under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The sulfonamide moiety in 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide is known for its antibacterial activity. This compound can serve as a precursor for developing new antimicrobial agents by modifying its structure to enhance efficacy against specific bacterial strains. Research indicates that sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis, making them valuable in antibiotic development .

SGLT2 Inhibitors

This compound is also involved in synthesizing key intermediates for sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are critical in diabetes management. The synthesis process has been industrially scaled, highlighting its practicality and cost-effectiveness in pharmaceutical applications .

Catalysis

Metal-Organic Frameworks (MOFs)

this compound is utilized in the synthesis of metal-organic frameworks, which serve as catalysts for various organic transformations. These frameworks have demonstrated increased catalytic activity and selectivity, enhancing reaction rates and yields significantly .

Gas Separation and Storage

In chemical engineering, this compound contributes to constructing MOFs tested for gas separation based on size and polarity. The MOFs exhibit high efficiency in separating gases, which is essential for environmental control and industrial processes . Additionally, when incorporated into MOFs, it has improved gas adsorption capacities, indicating potential applications in energy storage solutions .

Chemical Engineering

The compound's role in chemical engineering extends to its application in the development of processes that require efficient gas separation technologies. It has been studied for its effectiveness in separating gases like carbon dioxide from industrial emissions, thereby contributing to environmental sustainability efforts .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide include other halogenated sulfonamides, such as:

- 5-Chloro-3-fluoro-2-methoxybenzene-1-sulfonamide

- 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide

- 5-Bromo-3-fluoro-2-hydroxybenzene-1-sulfonamide

These compounds share similar structural features but differ in the specific halogen or functional groups attached to the benzene ring. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity .

Biological Activity

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structural arrangement that includes a bromine atom, a fluorine atom, a methoxy group, and a sulfonamide functional group. Its molecular formula is CHBrFNOS, with a molecular weight of approximately 284.1 g/mol. This article aims to explore the biological activity of this compound, highlighting its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies.

Antimicrobial Properties

The sulfonamide moiety in this compound is known for its antibacterial properties, making it a candidate for developing new antimicrobial agents. Research indicates that compounds with similar structures often exhibit significant antibacterial activity against various pathogens. The interaction of this compound with biological molecules suggests it may modulate biochemical pathways relevant to microbial resistance mechanisms.

Anticancer Potential

Recent studies have also investigated the anticancer potential of similar sulfonamide derivatives. For instance, analogues of this compound have shown promising results in inhibiting the growth of cancer cell lines. In particular, modifications to the phenylacetamide moiety have demonstrated enhanced cytotoxicity against pancreatic cancer cells . The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly impact the biological efficacy of these compounds.

Binding Interactions

Studies exploring the interactions of this compound with proteins and enzymes have utilized techniques such as fluorescence tagging and binding assays. These interactions may influence various biochemical pathways, providing insights into its pharmacological effects. The compound's ability to bind with target proteins could lead to the development of novel therapeutic agents targeting specific diseases .

Synthesis and Evaluation

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving sulfonyl chlorides. A notable study scaled up the synthesis process for industrial applications, demonstrating its practicality in producing intermediates for SGLT2 inhibitors used in diabetes therapy.

Table: Biological Activity Summary

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes key features and biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide | Similar sulfonamide structure; different halogen | Potentially antibacterial |

| 5-Amino-4-fluoro-2-methoxybenzoic acid | Contains amino group; different reactivity | Anticancer activity observed |

| 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | Reactive towards nucleophiles | Used in synthetic applications |

These comparisons highlight the unique attributes of this compound, particularly its specific arrangement of substituents that imparts distinct chemical properties and biological activities compared to similar compounds.

Q & A

Q. How to design a mechanistic study for sulfonamide-mediated enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.